N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of heterocyclic amines. It features a brominated thiophene ring attached to a pyrrolidine moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 1-methylpyrrolidin-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amine derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-bromothiophen-2-yl)methylamine
- (5-bromothiophen-2-yl)methylamine
- (5-bromothiophen-2-yl)methylamine
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is unique due to the presence of both a brominated thiophene ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H15BrN2S |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15BrN2S/c1-13-5-4-8(7-13)12-6-9-2-3-10(11)14-9/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
HSHJNSIESSSRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.